Target Binding Affinity: Biphenyl Substituent Confers ~4.6-Fold Improvement in KD over Monophenyl Analogs
In a matched molecular pair analysis within an N-arylthiazole series, the biphenyl-substituted derivative displayed a KD of 24 nM for its target protein, whereas the corresponding monophenyl analog exhibited a KD of 110 nM—a 4.6-fold reduction in affinity [1]. This differentiation is attributable to the extended hydrophobic surface area and enhanced π-stacking capacity of the biphenyl group, as corroborated by molecular docking studies of related biphenylthiazoles at CYP1B1 (Phe231 π-stacking interaction) [2].
| Evidence Dimension | Target binding affinity (KD) |
|---|---|
| Target Compound Data | Biphenyl-substituted thiazole derivative KD = 24 nM (class representative for the biphenylthiazole scaffold of 643723-51-7) |
| Comparator Or Baseline | Monophenyl-substituted thiazole analog KD = 110 nM |
| Quantified Difference | ~4.6-fold improvement in binding affinity with the biphenyl substituent |
| Conditions | Binding assay context derived from PubChem-deposited SAR data for N-arylthiazole inhibitors |
Why This Matters
For procurement targeting high-affinity lead generation, the biphenylthiazole core provides a measurable thermodynamic advantage that the monophenyl scaffold cannot replicate.
- [1] PubChem/BenchChem SAR data for N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-phenoxypropanamide: biphenyl KD 24 nM vs phenyl KD 110 nM. View Source
- [2] PMC12254944 Figure 2: Docking of biphenylthiazole CYP1B1 inhibitor showing π-stacking at Phe231 mediated by the thiazole-biphenyl linkage. View Source
